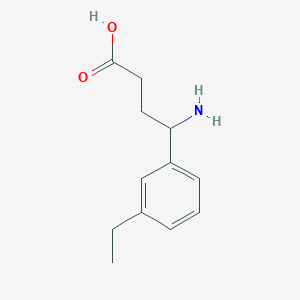
1-Bromoisoquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoisoquinolin-4-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It features a bromine atom at the first position and a hydroxyl group at the fourth position on the isoquinoline ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through various methods. One common approach involves the bromination of isoquinolin-4-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and brominating agent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce quinones or other oxidized isoquinoline derivatives.
- Reduction reactions result in de-brominated or reduced isoquinoline compounds .
Scientific Research Applications
1-Bromoisoquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and reactivity with biological macromolecules .
Comparison with Similar Compounds
4-Bromoisoquinoline: Similar structure but lacks the hydroxyl group.
Isoquinolin-4-ol: Lacks the bromine atom but has a hydroxyl group at the same position.
1-Bromoisoquinoline: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-Bromoisoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
1-bromoisoquinolin-4-ol |
InChI |
InChI=1S/C9H6BrNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H |
InChI Key |
LCWUTWCJYIMOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


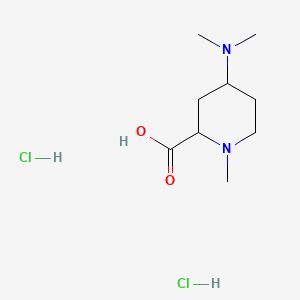
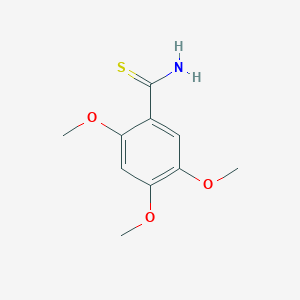
![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
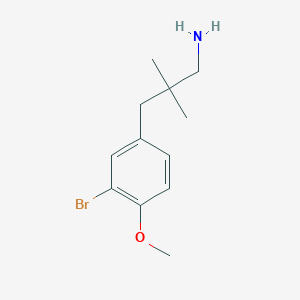
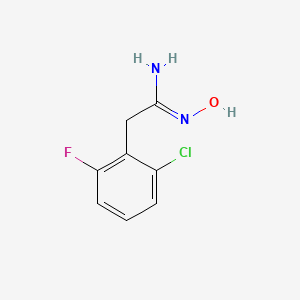
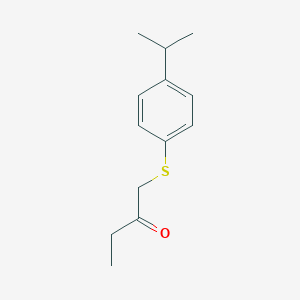
![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
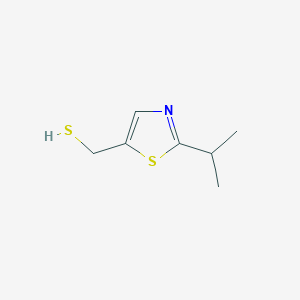
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
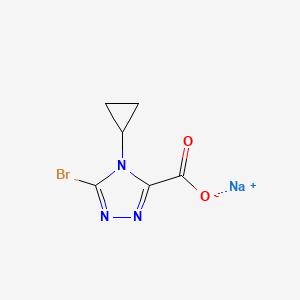
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
